![molecular formula C7H8O4 B12576331 1,4-Dioxaspiro[4.4]nonane-7,8-dione CAS No. 603128-91-2](/img/structure/B12576331.png)
1,4-Dioxaspiro[4.4]nonane-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonane-7,8-dione is a chemical compound with the molecular formula C7H8O4. It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a ketone group.
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7,8-dione typically involves the condensation of two molecules of a lactone, such as γ-hydroxy carboxylic acids, in the presence of a base like sodium ethoxide. The resulting dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the spiroketal acid undergoes decarboxylation by refluxing with water or a dilute mineral acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-7,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiroketal structures.
Biology: The compound has been studied for its potential biological activity, including antibiotic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used as a catalyst in polymer manufacturing and as an attractant for certain insects.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.4]nonane-7,8-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antibiotic properties may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-7,8-dione can be compared with other spiroketal compounds such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but with different substitution patterns and reactivity.
3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds have additional arylidene groups, which can enhance their biological activity. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
CAS No. |
603128-91-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-7,8-dione |
InChI |
InChI=1S/C7H8O4/c8-5-3-7(4-6(5)9)10-1-2-11-7/h1-4H2 |
InChI Key |
NSWHXTCDPGPIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(=O)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
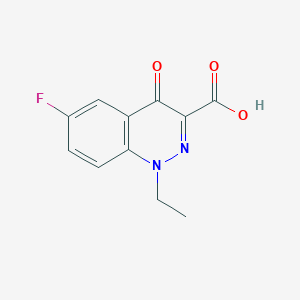
![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)
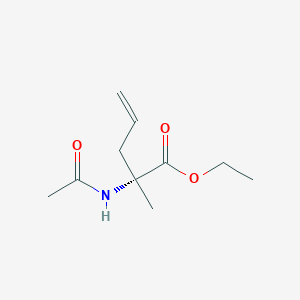

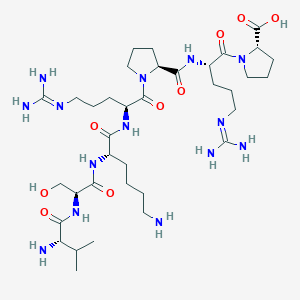
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
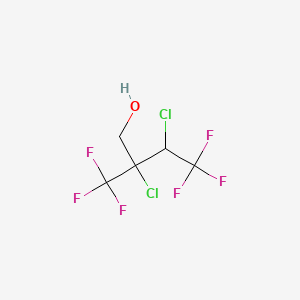
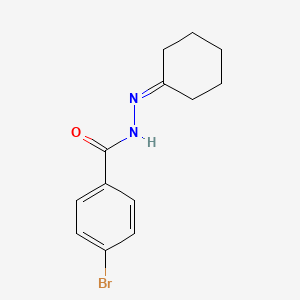
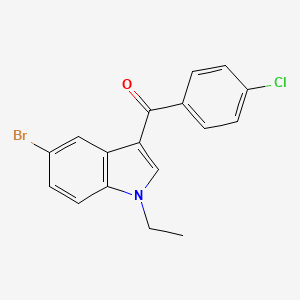
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
